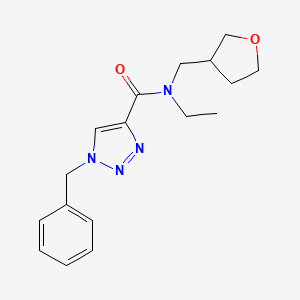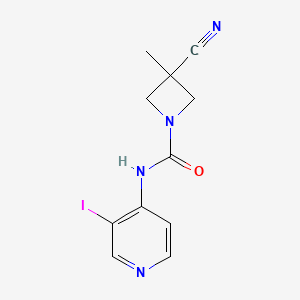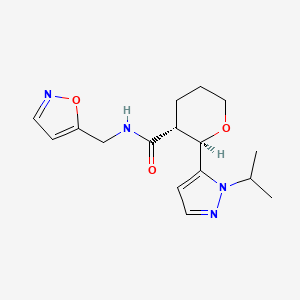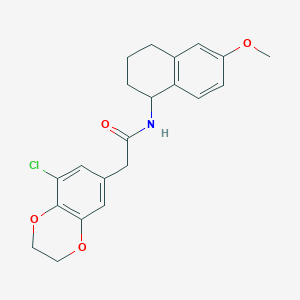![molecular formula C21H23N3OS B7055778 N-[3-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide](/img/structure/B7055778.png)
N-[3-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide is a complex organic compound with a unique structure that includes a benzylamino group, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with benzyl bromide to form 2-(benzylamino)thiazole. This intermediate is then reacted with 4-bromobenzyl chloride to introduce the phenyl group. The final step involves the reaction of the resulting compound with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[3-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[3-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acetamide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide
- N-[3-[4-[2-(ethylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide
- N-[3-[4-[2-(propylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide
Uniqueness
N-[3-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide is unique due to the presence of the benzylamino group, which can enhance its binding affinity and specificity for certain molecular targets. The combination of the thiazole ring and the acetamide group also contributes to its unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16(25)22-13-5-8-17-9-11-19(12-10-17)20-15-26-21(24-20)23-14-18-6-3-2-4-7-18/h2-4,6-7,9-12,15H,5,8,13-14H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKHUUZMKLDYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Methyl-1-oxo-1-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-2-yl]oxybenzonitrile](/img/structure/B7055706.png)
![N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7055714.png)


![N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B7055742.png)
![2-(2-chlorophenoxy)-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]propan-1-one](/img/structure/B7055754.png)
![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7055761.png)

![3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile](/img/structure/B7055774.png)


![7-N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide](/img/structure/B7055799.png)
